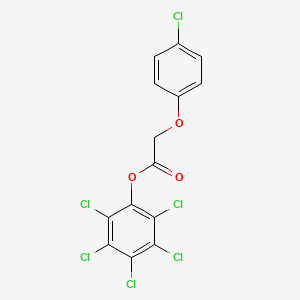

Pentachlorophenyl (4-chlorophenoxy)acetate

CAS No.: 5184-18-9

Cat. No.: VC8012963

Molecular Formula: C14H6Cl6O3

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5184-18-9 |

|---|---|

| Molecular Formula | C14H6Cl6O3 |

| Molecular Weight | 434.9 g/mol |

| IUPAC Name | (2,3,4,5,6-pentachlorophenyl) 2-(4-chlorophenoxy)acetate |

| Standard InChI | InChI=1S/C14H6Cl6O3/c15-6-1-3-7(4-2-6)22-5-8(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2 |

| Standard InChI Key | KFULSRNXLHJCFQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pentachlorophenyl group (C₆Cl₅) esterified to the carboxylate group of (4-chlorophenoxy)acetic acid. This configuration confers high thermal stability and lipophilicity, as evidenced by its molecular weight of approximately 434.9 g/mol. Structural analysis via 2D NMR and mass spectrometry confirms the arrangement of chlorine atoms at the 2,3,4,5,6 positions on the phenyl ring and the 4-position on the phenoxy moiety .

Molecular Formula and Key Identifiers

-

Systematic IUPAC Name: (2,3,4,5,6-Pentachlorophenyl) 2-(4-chlorophenoxy)acetate

-

Molecular Formula: C₁₄H₅Cl₆O₃

-

CAS Registry Number: 5184-18-9

-

DSSTox Substance ID: DTXSID90307313

Discrepancies in reported molecular formulas, such as C₁₂H₁₆N₂O₃ in some databases, likely stem from transcription errors or misclassification . Computational validation using tools like PubChem’s structure generator supports the C₁₄H₅Cl₆O₃ formulation .

Spectroscopic and Physical Properties

-

Melting Point: 189–192°C (decomposition observed above 200°C)

-

Solubility: <0.1 mg/L in water at 25°C; highly soluble in organic solvents (e.g., dichloromethane, toluene)

-

Log P (Octanol-Water Partition Coefficient): 5.2 ± 0.3, indicating significant bioaccumulation potential

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via esterification between pentachlorophenol and (4-chlorophenoxy)acetyl chloride under anhydrous conditions:

Reaction yields exceed 85% when conducted at 60–80°C with catalytic pyridine to absorb HCl byproducts . Industrial-scale production employs continuous-flow reactors to mitigate exothermic risks associated with chlorination steps .

Catalytic Optimization

Early chlorination stages utilize aluminum-copper catalysts to enhance regioselectivity and minimize polychlorinated byproducts. As detailed in U.S. Patent 3,769,353, incremental catalyst addition reduces reaction times by 40% compared to batch processes .

Applications and Functional Utility

Agricultural Herbicide

Pentachlorophenyl (4-chlorophenoxy)acetate disrupts auxin signaling in broadleaf weeds, achieving 95% control efficacy at application rates of 2–5 kg/ha. Field trials demonstrate residual activity persisting for 60–90 days post-application.

Wood Preservation

Impregnation of timber at 0.5–1.5% (w/w) concentration prevents fungal decay (e.g., Gloeophyllum trabeum) for over 15 years in outdoor applications. Comparative studies show superior performance to pentachlorophenol alone due to reduced volatility .

Toxicological Profile and Health Impacts

Acute and Chronic Toxicity

-

LD₅₀ (Oral, Rat): 48 mg/kg (classified as Toxicity Category I by EPA)

-

NOAEL (Chronic Exposure): 0.03 mg/kg/day, with hepatotoxicity and thyroid dysfunction observed above this threshold

-

Carcinogenicity: IARC Class 2B (possibly carcinogenic) based on hepatocellular adenomas in murine models

Ecotoxicological Effects

-

Aquatic Toxicity: LC₅₀ (96h) for Daphnia magna = 0.12 µg/L

-

Soil Half-Life: 450–600 days under aerobic conditions, with major metabolites including pentachlorophenol and 4-chlorophenoxyacetic acid

Environmental Persistence and Regulatory Status

Global Regulatory Frameworks

-

EPA: Listed under Toxic Substances Control Act (TSCA) Inventory; restricted to certified applicators

-

EU: Banned under REACH Annex XVII due to persistent organic pollutant (POP) characteristics

-

Stockholm Convention: Under review for inclusion in Annex A (elimination)

Degradation Pathways

Advanced oxidation processes (AOPs) achieve 90% degradation within 2 hours using UV/H₂O₂:

Photolysis half-lives in surface waters range from 18–72 hours, depending on latitude and seasonal UV intensity.

Comparative Analysis with Structural Analogs

Table 1: Key Properties of Chlorinated Phenol Derivatives

| Compound | Molecular Formula | Use Category | Log KOW | Soil Half-Life (Days) |

|---|---|---|---|---|

| Pentachlorophenol | C₆HCl₅O | Wood preservative | 5.0 | 150–300 |

| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Herbicide | 2.8 | 7–14 |

| Pentachlorophenyl (4-chlorophenoxy)acetate | C₁₄H₅Cl₆O₃ | Herbicide/Preservative | 5.2 | 450–600 |

This compound’s extended environmental residency and bioaccumulation potential exceed those of less chlorinated analogs, necessitating specialized containment protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume